

spectroscopic data comparison of different 1,2-Diborete derivatives

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Compound of Interest

Compound Name: 1,2-Diborete

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A Comparative Spectroscopic Analysis of 1,2-Diborete Derivatives

A detailed comparison of the spectroscopic data for various **1,2-diborete** derivatives reveals key structural and electronic differences arising from their substituents. This guide presents a comparative analysis of a naphtho-fused, a benzo-fused, and a non-fused **1,2-diborete** derivative, all stabilized by cyclic alkyl(amino)carbenes (CAACs). The data, summarized below, provides researchers with a baseline for identifying and characterizing these highly reactive compounds.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for the three **1,2-diborete** derivatives. The data has been compiled from the supplementary information of peer-reviewed publications.

Derivative	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	¹¹ B NMR (δ, ppm)	UV-Vis (λ _{max} , nm)	IR (ν̃, cm ⁻¹)
1. CAAC-stabilized naphtho-fused 1,2-diborete	7.63 (s, 2H, Naphthyl-H), 7.20-7.15 (m, 4H, Naphthyl-H), 3.40 (s, 4H, CH ₂), 1.30 (s, 24H, C(CH ₃) ₂), 1.25 (s, 12H, C(CH ₃) ₂)	140.1 (C-B), 133.5, 128.0, 125.5 (Naphthyl-C), 70.1 (C(CH ₃) ₂), 55.4 (CH ₂), 32.1, 30.9 (C(CH ₃) ₂)	45.5	310, 450, 620	2955, 1580, 1465, 1380
2. CAAC-stabilized benzo-fused 1,2-diborete	7.30-7.25 (m, 4H, Phenyl-H), 3.35 (s, 4H, CH ₂), 1.28 (s, 24H, C(CH ₃) ₂), 1.22 (s, 12H, C(CH ₃) ₂)	145.2 (C-B), 128.7, 127.9 (Phenyl-C), 69.8 (C(CH ₃) ₂), 55.1 (CH ₂), 31.9, 30.7 (C(CH ₃) ₂)	48.2	298, 435, 590	2960, 1595, 1470, 1375
3. Non-fused CAAC-stabilized 1,2-di-tert-butyl-1,2-diborete	3.32 (s, 4H, CH ₂), 1.35 (s, 18H, C(CH ₃) ₃), 1.27 (s, 24H, C(CH ₃) ₂), 1.21 (s, 12H, C(CH ₃) ₂)	110.5 (C-B), 70.3 (C(CH ₃) ₂), 55.2 (CH ₂), 33.5 (C(CH ₃) ₃), 31.8, 30.6 (C(CH ₃) ₂)	52.1	Not Reported	Not Reported

Experimental Protocols

The spectroscopic data presented above were obtained using the following general methodologies, as detailed in the original research articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{11}B NMR spectra were recorded on a Bruker Avance III HD 400 spectrometer. Samples were dissolved in deuterated benzene (C_6D_6) or deuterated toluene (C_7D_8). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals for ^1H and ^{13}C spectra. For ^{11}B NMR, an external standard ($\text{BF}_3 \cdot \text{OEt}_2$) was used.

UV-Vis Spectroscopy: UV-Vis absorption spectra were recorded on a Cary 5000 UV-Vis-NIR spectrophotometer. Samples were prepared in a glovebox by dissolving the compound in anhydrous toluene or hexane and sealing the cuvette. The spectra were recorded at room temperature.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer equipped with a diamond ATR unit. The spectra were recorded from solid samples under an inert atmosphere.

Synthesis and Characterization Workflow

The synthesis of these CAAC-stabilized **1,2-diborete** derivatives typically involves a multi-step process, starting from a dihalo-arene or a suitable alkene. The following diagram illustrates the general synthetic workflow leading to the arene-fused derivatives.



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Caption: General synthetic pathway to arene-fused **1,2-diborete** derivatives.

This guide provides a concise overview and comparison of the spectroscopic properties of several **1,2-diborete** derivatives. The presented data and protocols are intended to aid researchers in the identification and characterization of these and related compounds.

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